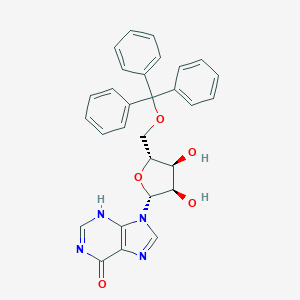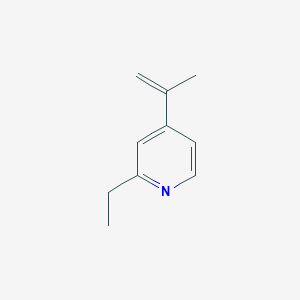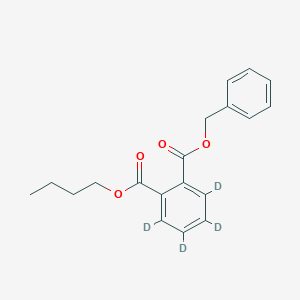
Benzyl Butyl Phthalate-d4
説明
Benzyl Butyl Phthalate-d4 (BBP-d4) is an organic compound that is a phthalate ester containing benzyl alcohol and n-butanol tail groups . It is a non-volatile liquid that remains stable over a wide range of temperatures .
Synthesis Analysis
BBP-d4 is synthesized from phthalic acids and the alcohols with 1–14 carbon atoms . The process of detoxification of phthalates is catalyzed by the liver . The conversion of these pollutants in vivo induces the release of metastable products that retain the functional groups that are associated with toxicity .
Molecular Structure Analysis
The molecular formula of BBP-d4 is C19H20O4 . It has an average mass of 312.360 Da and a monoisotopic mass of 312.136169 Da .
Chemical Reactions Analysis
BBP-d4 is a diester and can react in a variety of chemical pathways . Both the carbonyl C-atoms are weakly electrophilic and therefore targets for attacks by strong nucleophilic compounds . It also contains a C-H bond where the H-atom is weakly acidic, which makes it susceptible for deprotonation by a strong base .
Physical And Chemical Properties Analysis
BBP-d4 appears as a clear colorless liquid with a mild odor . It easily penetrates the soil to contaminate groundwater and nearby waterways .
科学的研究の応用
- Summary: Researchers have investigated the impact of phthalates on cognitive function, particularly in elderly individuals. In a study using data from the National Health and Nutrition Examination Survey (NHANES), the metabolite MBzP (a derivative of BBP) was positively correlated with cognitive deficits assessed by four tests: Immediate Recall (IR), Delayed Recall (DR), Animal Fluency (AF), and Digit Symbol Substitution Test (DSST). Low-molecular-weight (LMW) phthalates were also linked to DSST deficits. MBzP, the dominant phthalate, was further explored in laboratory mice, where it dose-dependently reduced cognitive function and disrupted hippocampal neurons. Transcriptome analysis revealed genes involved in neuroactive ligand-receptor interactions and cytokine-cytokine receptor interactions .
- Results: MBzP was associated with cognitive deficits in humans, and BBP (the parent compound of MBzP) disrupted hippocampal neurons in mice .
- Summary: Researchers have explored the cytotoxic and genotoxic effects of BBP. Analyzing extracts, they found that BBP has potential toxic effects. However, further studies are needed to understand its full impact on cellular health and genetic material .
- Results: BBP exhibited cytotoxic and genotoxic potential, but detailed quantitative data were not provided in the available study .
- Summary: BBP is one of the phthalate esters commonly found in the environment due to its use in plastics. Researchers study its presence in water, soil, and air to assess environmental contamination levels and potential health risks .
- Results: BBP is detected in environmental matrices, but specific quantitative data were not mentioned in the available content .
Neurotoxicity and Cognitive Impairment:
Cytotoxic and Genotoxic Potential:
Phthalate Esters and Environmental Contamination:
Safety And Hazards
特性
IUPAC Name |
2-O-benzyl 1-O-butyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-2-3-13-22-18(20)16-11-7-8-12-17(16)19(21)23-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3/i7D,8D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIAEXORFWYRCZ-CXRURWBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OCC2=CC=CC=C2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584154 | |
| Record name | Benzyl butyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl Butyl Phthalate-d4 | |
CAS RN |
93951-88-3 | |
| Record name | Benzyl butyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93951-88-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



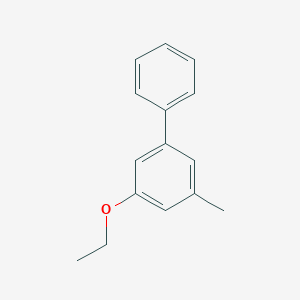
![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)
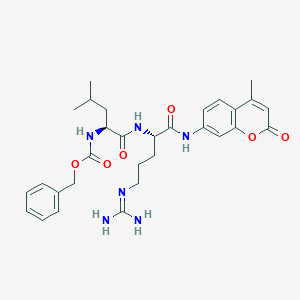
![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)




![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)



